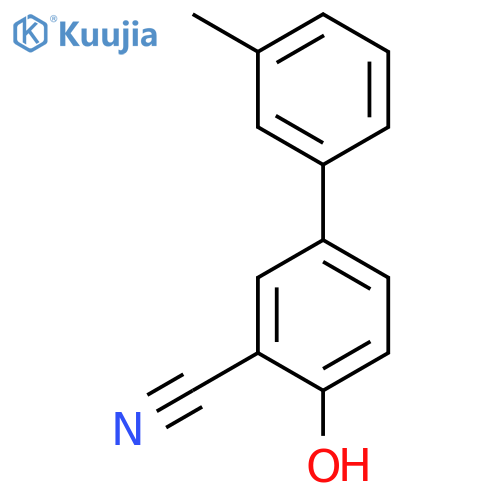

Cas no 1261891-10-4 (2-Cyano-4-(3-methylphenyl)phenol)

1261891-10-4 structure

商品名:2-Cyano-4-(3-methylphenyl)phenol

CAS番号:1261891-10-4

MF:C14H11NO

メガワット:209.243243455887

MDL:MFCD18314142

CID:2621789

PubChem ID:53219819

2-Cyano-4-(3-methylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- SCHEMBL8264987

- AKOS017557089

- 2-Cyano-4-(3-methylphenyl)phenol, 95%

- 2-CYANO-4-(3-METHYLPHENYL)PHENOL

- 1261891-10-4

- MFCD18314142

- 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile

- DTXSID90684611

- 2-Cyano-4-(3-methylphenyl)phenol

-

- MDL: MFCD18314142

- インチ: InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8,16H,1H3

- InChIKey: AHUVZKDOTMLZOM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 209.084063974Da

- どういたいしつりょう: 209.084063974Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-Cyano-4-(3-methylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320181-5 g |

2-Cyano-4-(3-methylphenyl)phenol, 95%; . |

1261891-10-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB320181-5g |

2-Cyano-4-(3-methylphenyl)phenol, 95%; . |

1261891-10-4 | 95% | 5g |

€1159.00 | 2025-03-19 |

2-Cyano-4-(3-methylphenyl)phenol 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1261891-10-4 (2-Cyano-4-(3-methylphenyl)phenol) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 68551-17-7(Isoalkanes, C10-13)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261891-10-4)

清らかである:99%

はかる:5g

価格 ($):687.0